molecular formula C16H17N5O B3308387 1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 938018-19-0

1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B3308387
CAS No.: 938018-19-0
M. Wt: 295.34 g/mol
InChI Key: RCXZQGXAAZDQOM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 938018-19-0) is a chemical reagent with a molecular weight of 295.34 g/mol and the molecular formula C16H17N5O . It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of nitrogen-containing heterocyclic compounds that are isosteres of purine bases, sharing a structural resemblance with adenine and guanine . This core similarity to fundamental biomolecules makes the 1H-pyrazolo[3,4-b]pyridine scaffold a highly valuable and versatile building block in medicinal chemistry and drug discovery research . Researchers utilize this scaffold to develop compounds for a wide range of biomedical applications. The specific substitution pattern of this compound, featuring a 1,3-dimethyl group on the pyrazole ring and a p-tolyl group at the 6-position, is representative of common modifications used to explore and optimize biological activity . The presence of the carbohydrazide functional group at the 4-position provides a reactive handle for further synthetic elaboration, allowing for the generation of diverse derivatives, such as hydrazones and other heterocyclic systems, for structure-activity relationship (SAR) studies . Pyrazolo[3,4-b]pyridine derivatives have been investigated as potential inhibitors for various targets, including tyrosine kinases and phosphodiesterases (PDEs), indicating their relevance in ongoing research for therapeutic agents . This product is intended for research applications in a controlled laboratory environment and is strictly marked For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-9-4-6-11(7-5-9)13-8-12(16(22)19-17)14-10(2)20-21(3)15(14)18-13/h4-8H,17H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXZQGXAAZDQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of pyrazole and pyridine derivatives under controlled conditions. The use of solvents like anhydrous diethyl ether and catalysts such as potassium tert-butoxide is common in these procedures.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes or receptors that are crucial in various biological processes. The compound's structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various pharmacological effects depending on the biological system being studied.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazolo derivatives, including this compound. It has shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong bactericidal properties against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Research indicates that pyrazolo derivatives exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to significantly promote cell death in tumor cell lines through various pathways .

Case Studies

Case Study 1: Antitumor Activity
In a study evaluating a series of pyrazole derivatives, one derivative exhibited an IC50 value of 26 µM against cancer cell lines, demonstrating significant antitumor activity. This finding highlights the potential of pyrazolo compounds as candidates for cancer therapy .

Case Study 2: Inhibition of Protein Kinases
Another study focused on the inhibition of disease-relevant protein kinases by pyrazolo derivatives. The findings revealed that certain derivatives could inhibit kinases associated with Alzheimer's disease with IC50 values indicating effective inhibition .

Toxicity and Safety Profile

The cytotoxicity of this compound was evaluated using Vero cells as a model. Results indicated low toxicity across a range of concentrations (15.62–500 µM), with many compounds demonstrating CC50 values greater than 500 µM . This suggests a favorable safety profile for further development.

Summary Table of Biological Activities

Activity IC50/MIC Values Reference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
AntitumorIC50: 26 μM
Protein Kinase InhibitionIC50: Variable (e.g., DYRK1A: 11 μM)
CytotoxicityCC50 > 500 μM

Scientific Research Applications

Anticancer Properties

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer activities. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, studies have demonstrated that modifications in the pyrazolo moiety can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating its potential as a lead compound in the development of new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Applications in Medicinal Chemistry

  • Drug Development : The structural features of 1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide make it a candidate for drug development targeting specific biological pathways involved in cancer and infectious diseases.
  • Lead Compound : Its unique chemical structure may serve as a scaffold for designing novel derivatives with enhanced pharmacological profiles. Researchers are exploring modifications to improve potency and reduce side effects.

Materials Science Applications

The compound's unique properties also lend it potential applications in materials science. Its ability to form stable complexes with metal ions could be harnessed for developing new materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

In a study published in the Journal of Heterocyclic Chemistry, researchers synthesized various derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer activity against human cancer cell lines. The findings indicated that certain modifications significantly increased cytotoxicity compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of pyrazolo derivatives. The study reported that compounds similar to this compound exhibited notable activity against Gram-positive bacteria, suggesting potential for therapeutic applications in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrazolo-pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1-Me, 3-Me, 6-p-tolyl, 4-carbohydrazide C17H17N5O 315.36 Discontinued; carbohydrazide group enhances hydrogen-bonding potential .
6f () 6-(4-MeOPh), 4-p-tolyl, 3-NH2 C20H19N4O2 347.15 Methoxy and amine groups may improve solubility; synthesized via hydrazine monohydrate (47% yield) .
N′-Acetyl-3-methyl-1,6-diphenyl-... () 1,6-diphenyl, 3-Me, 4-acetylhydrazide C22H19N5O2 385.42 Acetylated hydrazide enhances stability; confirmed by NMR .
6-(furan-2-yl)-1,3-dimethyl-... () 6-furyl, 1,3-diMe C13H13N5O2 283.28 Furan substituent introduces aromatic heterocycle; commercial availability noted .
3d () 3-Me, 4-aryl, 6-one C15H12N4O 264.29 Pyridinone structure with ketone; synthesized using ionic liquid [bmim][BF4] .

Key Observations:

  • Carbohydrazide vs. Acetylhydrazide: Acetylation () reduces polarity, likely increasing lipophilicity and membrane permeability compared to the free hydrazide in the target compound . Heterocyclic Substituents: The furan group in introduces a planar, electron-rich system, which may alter binding affinity in biological targets compared to p-tolyl .

Physicochemical Properties

  • Solubility : Carbohydrazide derivatives generally exhibit moderate water solubility due to hydrogen bonding, whereas acetylated or aryl-substituted analogs (e.g., ) may display increased lipophilicity .
  • Thermal Stability : Methyl and p-tolyl substituents (target compound) likely improve thermal stability compared to nitro analogs (), which are prone to decomposition .

Q & A

Q. What are the standard synthetic routes for 1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide?

The synthesis typically involves multi-step heterocyclic condensation reactions. A validated route starts with pyrazole-4-carbaldehyde derivatives, which undergo cyclization with hydrazine hydrate under reflux in ethanol (yield: ~52–60%) . For example, substituting the p-tolyl group at position 6 requires careful selection of arylating agents, such as p-tolylboronic acid, under Suzuki coupling conditions. Key intermediates like 5-azido-pyrazole derivatives are critical for constructing the fused pyrazolo[3,4-b]pyridine core .

Q. How can researchers confirm the structural integrity of the compound?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methyl groups at 1,3-positions and p-tolyl at position 6) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C18_{18}H19_{19}N5_5O requires 345.36 g/mol).
  • HPLC/TLC : Purity assessment (>97%) using C18 columns with acetonitrile/water gradients .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Ethanol/water mixtures are optimal for removing unreacted hydrazide precursors.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves polar byproducts .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Reflux in ethanol (78°C) enhances cyclization efficiency compared to room-temperature reactions .
  • Catalyst screening : Iodine (0.5 eq.) accelerates azide-alkyne cyclization, reducing reaction time from 24h to 12h .
  • Solvent effects : Dimethylformamide (DMF) improves solubility of intermediates but may require post-reaction dialysis .

Q. How can mechanistic insights into the cyclization step be investigated?

  • Isotopic labeling : 15N^{15}N-labeled hydrazine hydrate tracks nitrogen incorporation into the pyrazole ring via 15N^{15}N-NMR .
  • Kinetic studies : Monitoring reaction progress with in-situ IR spectroscopy identifies rate-limiting steps (e.g., formation of the hydrazide intermediate) .

Q. How should researchers resolve discrepancies in spectral data across studies?

  • Comparative analysis : Cross-validate NMR chemical shifts with computational predictions (e.g., DFT-based simulations using Gaussian 09) .
  • Crystallography : Single-crystal X-ray diffraction definitively assigns substituent positions and confirms tautomeric forms .

Q. What computational methods predict the compound’s reactivity or biological interactions?

  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., kinase enzymes) using the compound’s 3D structure .
  • DFT calculations : B3LYP/6-31G(d) basis sets evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to assess effects on bioactivity .
  • Pharmacophore mapping : Overlay active analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify critical hydrogen-bonding motifs .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C) .
  • Hydrolysis studies : Incubate in pH 7.4 buffer at 37°C for 48h, followed by HPLC to detect degradation products .

Methodological Notes

  • Contradictions in evidence : While some studies use iodine catalysis for cyclization , others rely on thermal activation . Researchers should test both approaches empirically.

  • Key data :

    ParameterValue/TechniqueReference
    Optimal reaction yield52–60% (ethanol reflux)
    Purity threshold>97% (HPLC)
    Thermal stabilityDecomposition >200°C (TGA)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Reactant of Route 2
1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

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